6-Hydroxyindole-3-acetic acid (6-HIAA) is a major metabolite of serotonin (5-hydroxytryptamine, 5-HT). [, ] It is formed through the enzymatic breakdown of serotonin, primarily by monoamine oxidase A (MAO-A), followed by oxidation by aldehyde dehydrogenase. [, ] 6-HIAA is primarily excreted in the urine and serves as a valuable biomarker for assessing serotonin turnover in various physiological and pathological conditions. [, , , , ]
XLR11 6-hydroxyindole metabolite is a significant compound derived from the synthetic cannabinoid XLR11, which is part of the indole-3-carboxamide class of cannabinoids. This metabolite has garnered attention in toxicology and pharmacology due to its interaction with cannabinoid receptors, specifically the CB1 and CB2 receptors. The characterization and understanding of this metabolite are crucial for forensic toxicology, as its presence can indicate the use of synthetic cannabinoids.
XLR11, chemically known as (1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid that mimics the effects of tetrahydrocannabinol, the active component of cannabis. The 6-hydroxyindole metabolite is one of several metabolites formed during the metabolism of XLR11 in the human body. Synthetic cannabinoids like XLR11 are classified as psychoactive substances and are often associated with legal and health concerns due to their potency and unpredictability in effects.
The synthesis of XLR11 6-hydroxyindole metabolite typically involves metabolic processes in the liver, primarily through cytochrome P450 enzymes. The specific pathways leading to the formation of this metabolite include hydroxylation reactions that introduce hydroxyl groups into the indole structure of XLR11.
The molecular structure of XLR11 6-hydroxyindole metabolite can be represented as follows:
The compound's structural data can be visualized using molecular modeling software or through spectral data obtained from techniques like nuclear magnetic resonance (NMR) spectroscopy.
XLR11 6-hydroxyindole undergoes various chemical reactions that contribute to its pharmacological profile:
The mechanism of action for XLR11 6-hydroxyindole metabolite primarily involves its interaction with cannabinoid receptors:
XLR11 6-hydroxyindole exhibits several notable physical and chemical properties:
Analytical methods such as LC-MS/MS provide critical data on stability and degradation products, which are essential for understanding its behavior in biological systems .
XLR11 6-hydroxyindole metabolite has several applications in scientific research:
Synthetic cannabinoids (SCs) originated as research tools for studying the endocannabinoid system, with early compounds like CP-47,497 and JWH-018 developed in the 1980s–1990s to investigate CB1/CB2 receptor interactions [4] [7]. By 2008, these compounds appeared in recreational products ("Spice", "K2"), marketed as "legal highs" to circumvent drug laws. XLR-11 emerged around 2011–2012 as a fluorinated analogue of Abbott Laboratories’ UR-144, designed to evade regulatory controls after scheduling of first-generation SCs [3] [6]. Its rapid proliferation was notable; in South Korea, halogenated analogues like XLR-11 dominated the SC market by 2013 due to higher CB1 receptor affinity than non-fluorinated predecessors [6]. Unlike pharmaceuticals developed through clinical trials, XLR-11 entered the illicit market without toxicological evaluation, reflecting a broader trend of repurposing abandoned research compounds for recreational use [7].
XLR-11, chemically designated as 1-(5-fluoropentyl)-1H-indol-3-ylmethanone, belongs to the tetramethylcyclopropylindole subclass of SCs (Fig 1A). Its core structure comprises:
The 6-hydroxyindole metabolite arises from cytochrome P450 (CYP)-mediated oxidation at the indole ring’s 6-position, a biotransformation shared with other indole-based SCs like JWH-018 and AM-2201 [1] [6]. Structural analogs include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2